molecular formula C16H21NO3 B12438951 (2E)-3-(3,4-dimethoxyphenyl)-1-(piperidin-1-yl)prop-2-en-1-one

(2E)-3-(3,4-dimethoxyphenyl)-1-(piperidin-1-yl)prop-2-en-1-one

Cat. No.: B12438951
M. Wt: 275.34 g/mol
InChI Key: RDNRIBOBEOTFJG-UHFFFAOYSA-N
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Description

Introduction to (2E)-3-(3,4-Dimethoxyphenyl)-1-(Piperidin-1-yl)Prop-2-en-1-one

Systematic Nomenclature and Structural Significance

The IUPAC name “this compound” delineates the compound’s atomic connectivity and stereochemistry. Breaking down the nomenclature:

Component Description
(2E) Indicates the trans configuration of the double bond between C2 and C3.
3-(3,4-dimethoxyphenyl) Specifies a phenyl ring substituted with methoxy groups at positions 3 and 4.
1-(piperidin-1-yl) Denotes a piperidine ring attached via its nitrogen atom to the carbonyl group.
Prop-2-en-1-one Describes an α,β-unsaturated ketone backbone (C=O at C1, double bond at C2–C3).

Structurally, the molecule combines a chalcone framework (phenyl-propenone) with a piperidine heterocycle. The 3,4-dimethoxyphenyl group enhances electron-donating capacity, influencing resonance stabilization and binding interactions. The piperidine moiety introduces basicity and conformational flexibility, critical for molecular recognition in biological systems. The α,β-unsaturated ketone system enables Michael addition reactions, a feature exploited in synthetic modifications and pharmacological activity.

Historical Context in Chalcone-Piperidine Hybrid Development

Chalcone-piperidine hybrids emerged from mid-20th-century efforts to optimize natural product scaffolds for enhanced bioavailability and target specificity. The Claisen-Schmidt condensation, catalyzed by bases like piperidine, became a cornerstone for synthesizing α,β-unsaturated ketones. Piperidine’s role in facilitating enolate formation and stabilizing transition states was pivotal in producing chalcone derivatives with improved yields.

Early studies focused on antimicrobial and anti-inflammatory applications, leveraging the piperidine ring’s ability to penetrate lipid membranes. The integration of methoxy groups arose from structure-activity relationship (SAR) studies, which linked electron-rich aromatic systems to improved receptor binding. By the 2010s, advances in cross-coupling reactions (e.g., Suzuki, Heck) enabled precise functionalization of the chalcone core, further diversifying hybrid libraries.

Position Within Contemporary Medicinal Chemistry Research

Recent investigations emphasize the compound’s dual pharmacophoric elements:

  • Chalcone Backbone : Modulates redox signaling and inhibits enzymes like cyclooxygenase-2 (COX-2) and tyrosine kinases.
  • Piperidine Motif : Enhances blood-brain barrier permeability and interacts with G-protein-coupled receptors (GPCRs).
Table 1: Research Applications of this compound
Application Mechanism/Findings Source Citation
Antimicrobial Activity Disrupts bacterial cell membrane integrity via hydrophobic interactions with lipids.
Enzyme Inhibition Competes with ATP for binding pockets in kinase domains, reducing phosphorylation.
Neuropharmacology Binds to σ-1 receptors, modulating calcium signaling and neuronal survival.

Properties

IUPAC Name

3-(3,4-dimethoxyphenyl)-1-piperidin-1-ylprop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO3/c1-19-14-8-6-13(12-15(14)20-2)7-9-16(18)17-10-4-3-5-11-17/h6-9,12H,3-5,10-11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDNRIBOBEOTFJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=CC(=O)N2CCCCC2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Setup

  • Aldehyde : 3,4-Dimethoxybenzaldehyde
  • Ketone : Chloroacetone (1-chloropropan-2-one)
  • Base : NaOH or KOH (5–10 mol equivalents)
  • Solvent : Ethanol (80–95%)
  • Conditions : 0°C to room temperature, 12–48 h.

Mechanism

The base deprotonates the ketone, forming an enolate that attacks the aldehyde. Subsequent dehydration yields the (2E)-1-chloro-3-(3,4-dimethoxyphenyl)prop-2-en-1-one intermediate.

Key Data

Parameter Value Source
Yield 65–89%
Reaction Time 24–48 h
Stereoselectivity >95% (E)-isomer

Nucleophilic Substitution with Piperidine

The chloro intermediate undergoes substitution with piperidine to introduce the tertiary amine group.

Reaction Setup

  • Intermediate : (2E)-1-Chloro-3-(3,4-dimethoxyphenyl)prop-2-en-1-one
  • Amine : Piperidine (1.2–2.0 mol equivalents)
  • Base : K₂CO₃ or NaHCO₃ (2–3 mol equivalents)
  • Solvent : Dry toluene or acetonitrile
  • Conditions : Room temperature to 80°C, 6–36 h.

Mechanism

Piperidine acts as a nucleophile, displacing the chloride via an SN₂ pathway. The reaction is facilitated by polar aprotic solvents and mild heating.

Key Data

Parameter Value Source
Yield 72–85%
Reaction Time 12–24 h
Purity (HPLC) ≥98%

Alternative Synthetic Routes

Microwave-Assisted Condensation

Microwave irradiation reduces reaction times significantly:

  • Conditions : 100–120°C, 20–30 min, KOH/EtOH.
  • Yield : 78–82% (comparable to conventional methods).

One-Pot Tandem Synthesis

A sequential Claisen-Schmidt and substitution in a single pot:

  • Catalyst : K₂CO₃
  • Solvent : DMF, 60°C, 8 h
  • Yield : 68%.

Characterization and Spectral Data

NMR Analysis (CDCl₃)

  • ¹H NMR :
    • δ 7.52 (d, J = 15.5 Hz, 1H, CH=CHCO)
    • δ 6.90–7.20 (m, 3H, aromatic H)
    • δ 3.85 (s, 6H, OCH₃)
    • δ 2.70–3.10 (m, 4H, piperidine H).
  • ¹³C NMR :
    • δ 190.2 (C=O), 149.1 (C-O), 123.5 (CH=CH).

IR Spectroscopy

  • Peaks : 1631 cm⁻¹ (C=O), 1557 cm⁻¹ (C=C), 1274 cm⁻¹ (C-O).

Challenges and Optimizations

  • Stereochemical Control : High E-selectivity (>95%) is achieved using ethanol as the solvent and slow addition of the base.
  • Byproducts : Overheating during substitution leads to elimination side products; temperatures ≤80°C are optimal.

Industrial-Scale Considerations

  • Cost Efficiency : Piperidine is cost-effective, but chloroacetone requires careful handling due to toxicity.
  • Green Chemistry : Ethanol/water mixtures reduce environmental impact vs. DMF or toluene.

Chemical Reactions Analysis

Oxidation Reactions

The compound’s α,β-unsaturated ketone system (enone) is susceptible to oxidation. Key findings include:

  • Ketone Oxidation : Under strong oxidizing conditions (e.g., KMnO₄/H₂SO₄), the carbonyl group undergoes oxidation to form carboxylic acid derivatives.

  • Double Bond Cleavage : Ozonolysis of the conjugated double bond yields fragments such as 3,4-dimethoxybenzaldehyde and piperidine-1-carboxylic acid.

Reaction TypeReagents/ConditionsProducts
Ketone oxidationKMnO₄, acidic conditionsCarboxylic acid derivatives
OzonolysisO₃, H₂O/Zn3,4-Dimethoxybenzaldehyde, piperidine derivatives

Reduction Reactions

The enone system and carbonyl group are prime targets for reduction:

  • Carbonyl Reduction : Catalytic hydrogenation (H₂/Pd-C) or hydride reagents (NaBH₄, LiAlH₄) reduce the ketone to a secondary alcohol.

  • Double Bond Reduction : Selective hydrogenation of the α,β-unsaturated bond yields saturated ketone derivatives.

Reaction TypeReagents/ConditionsProducts
Carbonyl reductionH₂/Pd-C, NaBH₄1-(Piperidin-1-yl)propan-1-ol derivatives
Conjugated double bond reductionH₂/NiSaturated ketone analogs

Substitution Reactions

The compound participates in nucleophilic and electrophilic substitutions:

  • Nucleophilic Attack : The electrophilic β-carbon of the enone system undergoes Michael additions with nucleophiles (e.g., amines, thiols).

  • Electrophilic Aromatic Substitution : The 3,4-dimethoxyphenyl group directs electrophiles (e.g., nitration, halogenation) to the para position relative to methoxy groups .

Reaction TypeReagents/ConditionsProducts
Michael additionAmines, thiolsβ-Substituted derivatives
NitrationHNO₃/H₂SO₄Nitro-substituted analogs

Structural Influences on Reactivity

The compound’s reactivity is governed by:

  • Conjugated Enone System : Enhances electrophilicity at the β-carbon, facilitating nucleophilic additions.

  • Methoxy Groups : Electron-donating effects activate the aromatic ring for electrophilic substitution .

  • Piperidine Ring : Steric hindrance modulates reaction rates and selectivity.

Scientific Research Applications

    Chemistry: As a synthetic intermediate in the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Potential use in drug development and pharmacological studies.

    Industry: Possible applications in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of (2E)-3-(3,4-dimethoxyphenyl)-1-(piperidin-1-yl)prop-2-en-1-one would depend on its specific biological target. Generally, chalcones are known to interact with various molecular targets, including enzymes, receptors, and signaling pathways. The presence of the piperidine ring and methoxy groups may influence its binding affinity and specificity.

Comparison with Similar Compounds

Structural Comparisons

Chalcones with variations in aryl substituents and bridging groups exhibit distinct structural and electronic properties:

Compound Substituent (R₁) Substituent (R₂) Key Structural Features Reference
(2E)-3-(3,4-dimethoxyphenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one 3,4-Dimethoxyphenyl 4-Hydroxyphenyl Dihedral angle between aromatic rings: 19.34°; stabilized by O–H···O hydrogen bonds
(2E)-1-(4-Bromophenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one 3,4-Dimethoxyphenyl 4-Bromophenyl Near-planar structure (dihedral angle: ~9°); bromine induces steric hindrance
(2E)-3-(3,4-Dimethoxyphenyl)-1-(3-bromophenyl)prop-2-en-1-one 3,4-Dimethoxyphenyl 3-Bromophenyl Significant twist (dihedral angle: ~48°); bromine position alters packing
(2E)-1-(Piperidin-1-yl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one (Target) 3,4-Dimethoxyphenyl Piperidin-1-yl Predicted non-planarity due to bulky piperidin group; potential for N–H···O interactions N/A

Key Observations :

  • Substituent Position : Bromine at the para position (4-bromophenyl) reduces steric clash, resulting in near-planar structures, whereas meta substitution (3-bromophenyl) increases dihedral angles .
  • Electron-Donating Groups: Methoxy groups enhance resonance stabilization of the enone system, while hydroxyl groups enable hydrogen bonding (e.g., O–H···O in 4-hydroxyphenyl derivatives) .

Key Insights :

  • Methoxy Groups : 3,4-Dimethoxy substitution is common in antiviral and anti-inflammatory chalcones, likely due to enhanced lipophilicity and membrane permeability .
  • Piperidin-1-yl Advantage : The piperidine moiety may confer improved blood-brain barrier penetration compared to hydroxyl or halogenated analogs, making it a candidate for neurodegenerative or CNS-targeted therapies .
Crystallographic and Computational Data
  • Dihedral Angles : The 3,4-dimethoxyphenyl group in (2E)-3-(3,4-dimethoxyphenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one forms a 19.34° angle with the 4-hydroxyphenyl ring, while brominated analogs exhibit angles ranging from 9° to 48° .
  • Hydrogen Bonding : Hydroxyl-substituted chalcones form robust O–H···O networks (e.g., bond length: 1.86 Å in ), whereas methoxy/phenyl derivatives rely on weaker C–H···O or π-π interactions .

Biological Activity

(2E)-3-(3,4-dimethoxyphenyl)-1-(piperidin-1-yl)prop-2-en-1-one, commonly referred to as a chalcone derivative, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Synthesis

The compound features a piperidine ring and a 3,4-dimethoxyphenyl group attached to a propenone moiety. The synthesis typically involves the condensation of 3,4-dimethoxybenzaldehyde with piperidine in the presence of a base such as sodium hydroxide or potassium carbonate, usually in an organic solvent like ethanol or methanol under reflux conditions .

Antimicrobial Activity

Recent studies have indicated that chalcone derivatives exhibit antimicrobial properties. For instance, similar compounds have shown effectiveness against various pathogens, including fungi and bacteria. The mechanism often involves disruption of microbial cell membranes or inhibition of vital metabolic pathways .

Compound Pathogen MIC (μg/mL) MFC (μg/mL)
This compoundCandida auris0.24 - 0.970.97 - 3.9
Piperidine derivativesStaphylococcus aureusVariesVaries

Anticancer Activity

Chalcones are also recognized for their anticancer properties. They can induce apoptosis and inhibit cell proliferation in various cancer cell lines. Studies suggest that the mechanism may involve modulation of signaling pathways related to cell survival and death . The compound's ability to inhibit specific kinases or transcription factors is crucial for its anticancer activity.

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been explored in preclinical models. It has been shown to reduce the production of pro-inflammatory cytokines and inhibit inflammatory pathways, making it a candidate for treating inflammatory diseases .

The biological effects of this compound are primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound can inhibit enzymes involved in metabolic processes critical for pathogen survival.
  • Receptor Modulation : It may interact with receptors that regulate cellular responses to stress and inflammation.

Case Studies

In one study involving the synthesis of piperidine-based derivatives, several compounds demonstrated significant antifungal activity against Candida auris, with specific derivatives showing MIC values as low as 0.24 μg/mL . Another investigation highlighted the anticancer effects of chalcone derivatives on human cancer cell lines, indicating that they could induce apoptosis through caspase activation and mitochondrial dysfunction .

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for producing (2E)-3-(3,4-dimethoxyphenyl)-1-(piperidin-1-yl)prop-2-en-1-one with high stereochemical purity?

  • Methodological Answer : The Claisen-Schmidt condensation is a reliable method, involving the reaction of 3,4-dimethoxyacetophenone with piperidine-1-carbaldehyde under basic conditions (e.g., NaOH/ethanol). Refluxing at 60–80°C for 6–8 hours favors the E-isomer due to thermodynamic control. Solvent choice (e.g., ethanol vs. methanol) and catalyst (e.g., NaOH vs. KOH) can influence yield and stereoselectivity. Post-synthesis, recrystallization in ethanol or acetonitrile improves purity .

Q. Which spectroscopic and analytical techniques are critical for confirming the molecular structure and E-configuration?

  • Methodological Answer :

  • IR Spectroscopy : Confirm carbonyl (C=O) stretch at ~1650–1700 cm⁻¹ and C=C stretch at ~1600 cm⁻¹.
  • ¹H NMR : Key signals include the α,β-unsaturated ketone protons (δ 6.5–7.5 ppm as doublets, J = 15–16 Hz for E-configuration) and methoxy groups (δ 3.8–4.0 ppm).
  • XRD Crystallography : Single-crystal analysis provides unambiguous confirmation of the E-configuration and torsion angles. Data deposition in the Cambridge Crystallographic Data Centre (CCDC) ensures reproducibility .

Q. What preliminary biological assays are suitable for evaluating the compound’s antimicrobial potential?

  • Methodological Answer : Use agar well-diffusion or broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria. Minimum Inhibitory Concentration (MIC) values can be determined at 50–200 µg/mL. Positive controls (e.g., ciprofloxacin) and solvent controls (DMSO ≤1% v/v) are essential. Structural analogs with halogen substitutions (e.g., 2,6-dichloro) show enhanced activity, suggesting substituent effects .

Advanced Research Questions

Q. How can Density Functional Theory (DFT) calculations refine the understanding of electronic properties and stability?

  • Methodological Answer : Optimize molecular geometry using B3LYP/6-31G(d,p) basis sets. Compare theoretical bond lengths (C=O, C=C) and angles with XRD data to validate models. Frontier Molecular Orbital (FMO) analysis (HOMO-LUMO gap) predicts reactivity. Time-Dependent DFT (TD-DFT) simulates UV-Vis spectra (λmax ~300–350 nm for enones), correlating with experimental data .

Q. What crystallographic parameters and software tools are essential for accurate XRD structure determination?

  • Methodological Answer : Collect high-resolution data (Rint < 0.05) using Mo-Kα radiation (λ = 0.71073 Å). Refine structures with SHELXL-97, ensuring R-factors (R1 < 0.05, wR2 < 0.15). Analyze packing diagrams for intermolecular interactions (e.g., C–H···O, π-π stacking) using Mercury software. Deposition in CCDC (e.g., CCDC 1988019) enables peer validation .

Q. How can researchers resolve discrepancies between experimental and computational spectral data?

  • Methodological Answer : Re-examine DFT parameters (solvent effects, basis sets) using Polarizable Continuum Models (PCM). For NMR, apply gauge-invariant atomic orbital (GIAO) methods. If UV-Vis deviations persist, consider aggregation effects or solvent polarity. Experimental replication under inert atmospheres (e.g., N2) minimizes oxidation artifacts .

Q. What strategies elucidate the role of the piperidine moiety and methoxy groups in bioactivity?

  • Methodological Answer : Synthesize analogs with modified substituents (e.g., replacing piperidine with morpholine or varying methoxy positions). Conduct SAR studies using molecular docking (e.g., AutoDock Vina) to predict binding to bacterial enzymes (e.g., DNA gyrase). Compare MIC values and LogP calculations to correlate hydrophobicity with membrane penetration .

Key Recommendations

  • Prioritize XRD for structural validation due to its reliability over NMR for stereochemistry .
  • Use hybrid DFT methods (e.g., B3LYP) for electronic property predictions .
  • Explore piperidine derivatives for enhanced antimicrobial activity via SAR .

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